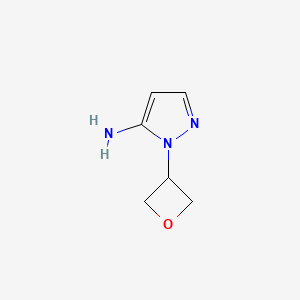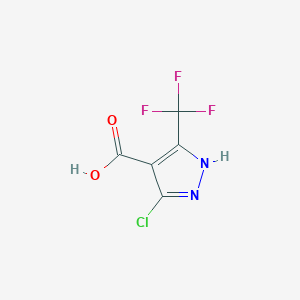![molecular formula C11H12F3NO2 B1396320 [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1349717-67-4](/img/structure/B1396320.png)
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Overview
Description
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a synthetic organic compound that features a unique combination of an oxetane ring, a trifluoromethyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the oxetane ring through a cyclization reaction The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while nucleophilic substitution of the oxetane ring can produce various functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
[4-(Oxetan-3-yloxy)phenyl]methanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
[3-(Trifluoromethyl)phenyl]methanamine: Lacks the oxetane ring, which can affect its reactivity and stability.
[4-(Oxetan-3-yloxy)-3-(difluoromethyl)phenyl]methanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
The combination of an oxetane ring, a trifluoromethyl group, and an amine functional group in [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine makes it unique. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,4-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRYPAHSXKING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


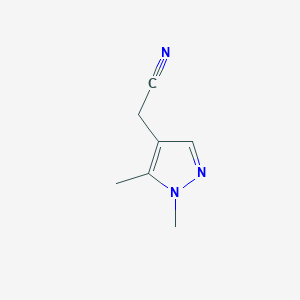
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)
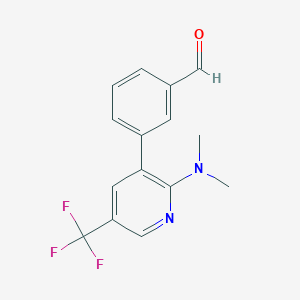
![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)
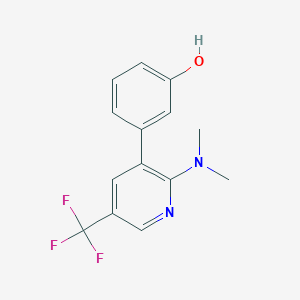
![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)
![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)

![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
